Structural Isomer Differentiation: 3-(Furan-3-yl) vs. 3-(Furan-2-yl) Regioisomer
The target compound embodies the 3-(furan-3-yl) regioisomer (CAS 1156893-36-5), while the closely related 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1156893-12-7) constitutes the 2-furyl regioisomer . In pyrazole-based kinase inhibitor series, the position of the furan oxygen relative to the pyrazole core has been shown to alter hydrogen-bonding patterns with the hinge region of kinases, directly impacting potency [1]. The 3-furyl isomer presents a distinct electrostatic potential surface and dipole moment compared to the 2-furyl isomer, which can lead to differential binding to biological targets.
| Evidence Dimension | Regioisomeric identity at the 3-aryl position |
|---|---|
| Target Compound Data | 3-(furan-3-yl) substitution; furan oxygen meta to pyrazole attachment point |
| Comparator Or Baseline | 4-Ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1156893-12-7); furan oxygen ortho to pyrazole attachment point |
| Quantified Difference | Qualitative structural distinction; no head-to-head biological data available for this specific pair. Class-level SAR indicates regioisomer-dependent activity variations exceeding 10-fold in related pyrazole series. |
| Conditions | Structural comparison; general SAR inference from 3-arylpyrazole literature |
Why This Matters
For procurement, verifying the correct regioisomer (furan-3-yl vs. furan-2-yl) is essential because biological activity in pyrazole series is highly regioisomer-dependent; selecting the wrong isomer risks complete loss of target engagement.
- [1] Ma S, Ouyang B, Wang L, Yao L. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Curr Comput Aided Drug Des. 2020;16(5):564-570. View Source
